molecular formula C74H108O42 B115058 Dodecyl laminarapentaoside peracetate CAS No. 158041-98-6

Dodecyl laminarapentaoside peracetate

Cat. No. B115058
CAS RN: 158041-98-6
M. Wt: 1669.6 g/mol
InChI Key: NWAPCYCMPJBSJV-OTUNSULMSA-N
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Description

Dodecyl laminarapentaoside peracetate is a synthetic surfactant that is widely used in scientific research. It is a derivative of laminarin, a polysaccharide found in brown algae. This surfactant has gained popularity due to its ability to solubilize membrane proteins, which are notoriously difficult to work with.

Scientific Research Applications

  • Anti-HIV Activity :

    • A study by Katsuraya et al. (1994) synthesized sulfated alkyl oligosaccharides, including sulfate dodecyl laminarapentaoside, demonstrating potent anti-HIV activity. These oligosaccharides were synthesized by bonding a long alkyl group to the reducing end of the oligosaccharide, followed by peracetylation at high temperatures to maximize the proportion of the beta anomer (Katsuraya et al., 1994).
  • Application in Bioplastics :

    • Hicks et al. (2014) investigated the use of peracetic acid in decoloring bloodmeal, resulting in a semi-transparent bioplastic. The study used Fourier-transform infrared (FTIR) spectroscopy to analyze changes in secondary structures within particles of bloodmeal, revealing that oxidation led to structural reorganization (Hicks et al., 2014).
  • Antifungal Applications :

    • Medina-Alarcón et al. (2017) demonstrated that dodecyl protocatechuate, a derivative with antifungal properties, could be used effectively against Paracoccidioides brasiliensis and P. lutzii in vitro when loaded into nanostructured lipid systems. This approach improved the antifungal activity and increased the inhibition of fungal adhesion (Medina-Alarcón et al., 2017).
  • Food Safety Applications :

    • Research by do Rosário et al. (2017) evaluated the use of peracetic acid in combination with ultrasound treatment to improve the safety and quality of strawberries. This method enhanced the reduction of aerobic mesophilic, molds, and yeasts on strawberries without significant physicochemical or sensory alteration (do Rosário et al., 2017).
  • Tissue Engineering :

    • A study by Helliwell et al. (2017) adapted a decellularization process for porcine skin using sodium dodecyl sulphate and peracetic acid, which was effective in retaining certain structural components like laminin, crucial for tissue engineering applications (Helliwell et al., 2017).
  • Pharmaceutical Delivery Systems :

    • Lin et al. (2017) evaluated sodium dodecyl sulfate (SDS)-containing bubble carrier systems for oral delivery of therapeutic proteins, finding them to be a safe and effective method for enhancing oral bioavailability of insulin in diabetic rats (Lin et al., 2017).
  • Wastewater Treatment :

    • The use of peracetic acid as a disinfectant for wastewater effluents has been studied, showing effectiveness against various microorganisms. Peracetic acid has been found to be a strong disinfectant with a broad spectrum of antimicrobial activity, making it a viable option for wastewater treatment (Kitis, 2004).
  • Chemical Analysis and Modification :

    • Research by Habeeb (1966) presented a chemical method to assess conformational changes in chemically modified proteins like bovine serum albumin and human γ-globulin. This method found changes in reactivity towards agents like peracetic acid, indicative of conformational reorganization (Habeeb, 1966).

Safety And Hazards

The safety data sheet for a similar compound, Dodecyl acetate, indicates that it may cause long-lasting harmful effects to aquatic life . Another safety data sheet for Sodium Dodecyl Sulfate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

While specific future directions for Dodecyl laminarapentaoside peracetate are not mentioned in the literature, there are general trends in the field of surfactants and detergents. For instance, there is a growing interest in the development of efficient novel surfactants that are biodegradable and biocompatible . Additionally, there is a focus on advancing IP-based fabrication processes and controlled drug delivery systems .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-dodecoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H108O42/c1-18-19-20-21-22-23-24-25-26-27-28-91-70-65(103-45(13)86)61(56(98-40(8)81)50(108-70)29-92-34(2)75)113-72-67(105-47(15)88)63(58(100-42(10)83)52(110-72)31-94-36(4)77)115-74-69(107-49(17)90)64(59(101-43(11)84)54(112-74)33-96-38(6)79)116-73-68(106-48(16)89)62(57(99-41(9)82)53(111-73)32-95-37(5)78)114-71-66(104-46(14)87)60(102-44(12)85)55(97-39(7)80)51(109-71)30-93-35(3)76/h50-74H,18-33H2,1-17H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAPCYCMPJBSJV-OTUNSULMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H108O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166352
Record name Dodecyl laminarapentaoside peracetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1669.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl laminarapentaoside peracetate

CAS RN

158041-98-6
Record name Dodecyl laminarapentaoside peracetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158041986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl laminarapentaoside peracetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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